

Spectroscopic Characterization of 2,5-Diacetoxyhexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2,5-Diacetoxyhexane

CAS No.: 10299-35-1

Cat. No.: B079185

[Get Quote](#)

Introduction

2,5-Diacetoxyhexane is a diester of significant interest in various chemical syntheses, serving as a versatile building block and intermediate. Its structure, featuring two acetoxy groups on a hexane backbone, imparts specific chemical properties that are crucial for its application. A thorough understanding of its molecular structure is paramount for researchers, scientists, and professionals in drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of this compound. This guide provides an in-depth analysis of the spectroscopic data of **2,5-diacetoxyhexane**, offering field-proven insights into the interpretation of its spectra and the underlying principles of these analytical methods.

Molecular Structure and Symmetry

A foundational understanding of the molecular structure is critical for interpreting its spectroscopic data. **2,5-Diacetoxyhexane** possesses a plane of symmetry, which influences the number of unique signals observed in its NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **2,5-diacetoxyhexane**, both ^1H and ^{13}C NMR are essential for structural confirmation.

^1H NMR Spectroscopy

The proton NMR spectrum of **2,5-diacetoxyhexane** is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shift of a proton is influenced by its local electronic environment.[1]

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	~1.20	Doublet	6H	$\text{CH}_3\text{-CH}$
b	~1.55-1.70	Multiplet	4H	$\text{-CH}_2\text{-CH}_2\text{-}$
c	~4.85	Multiplet	2H	CH-O
d	~2.05	Singlet	6H	$\text{CH}_3\text{-C=O}$

Interpretation of the ^1H NMR Spectrum:

- Signal (a) at ~1.20 ppm: This doublet corresponds to the six protons of the two methyl groups (CH_3) at positions 1 and 6 of the hexane chain. The signal is split into a doublet by the adjacent methine proton (CH).
- Signal (b) at ~1.55-1.70 ppm: This multiplet arises from the four protons of the two methylene groups (CH_2) at positions 3 and 4. The complexity of this signal is due to coupling with the neighboring methine protons.
- Signal (c) at ~4.85 ppm: This multiplet is assigned to the two methine protons (CH) at positions 2 and 5. These protons are deshielded due to the electronegative oxygen atom of the acetoxy group, resulting in a downfield chemical shift.[2]

- Signal (d) at ~2.05 ppm: This sharp singlet represents the six equivalent protons of the two methyl groups of the acetate functions. Protons of methyl groups adjacent to a carbonyl group typically appear in this region.[1][3] The absence of adjacent protons results in a singlet.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.[4]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Signal	Chemical Shift (δ, ppm)	Assignment
1	~20.0	CH ₃ -CH
2	~21.3	CH ₃ -C=O
3	~34.0	-CH ₂ -CH ₂ -
4	~71.0	CH-O
5	~170.5	C=O

Interpretation of the ¹³C NMR Spectrum:

- Signal 1 at ~20.0 ppm: This signal corresponds to the methyl carbons at the ends of the hexane chain (C1 and C6).
- Signal 2 at ~21.3 ppm: This upfield signal is assigned to the methyl carbons of the acetate groups.
- Signal 3 at ~34.0 ppm: This signal represents the two equivalent methylene carbons in the middle of the hexane chain (C3 and C4).
- Signal 4 at ~71.0 ppm: The signals for the carbons bearing the acetoxy groups (C2 and C5) are shifted downfield to this region due to the deshielding effect of the attached oxygen atom.
[5][6]

- Signal 5 at ~170.5 ppm: This downfield signal is characteristic of the carbonyl carbons of the ester functional groups.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **2,5-diacetoxylhexane** is expected to show characteristic absorption bands for the ester functional group and the alkane backbone.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
~2970-2860	Strong	C-H (alkane)	Stretching
~1735	Strong, Sharp	C=O (ester)	Stretching
~1240	Strong	C-O (ester)	Stretching
~1465 and ~1375	Medium	C-H (alkane)	Bending

Interpretation of the IR Spectrum:

- C-H Stretching (~2970-2860 cm⁻¹): These strong absorptions are characteristic of the stretching vibrations of the C-H bonds in the hexane and acetate methyl groups.[7]
- C=O Stretching (~1735 cm⁻¹): A strong and sharp absorption band in this region is a definitive indicator of the carbonyl group (C=O) of the ester functional groups. Saturated esters typically absorb in the 1750-1735 cm⁻¹ range.[8]
- C-O Stretching (~1240 cm⁻¹): This strong band corresponds to the stretching vibration of the C-O single bond of the ester linkage.
- C-H Bending (~1465 and ~1375 cm⁻¹): These medium intensity bands are due to the bending vibrations of the C-H bonds in the CH₂ and CH₃ groups of the alkane backbone.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For **2,5-diacetoxyhexane**, electron ionization (EI) would likely lead to the fragmentation of the molecular ion.

Expected Fragmentation Pattern (Electron Ionization - EI)

The molecular ion peak ($[M]^+$) for **2,5-diacetoxyhexane** ($C_{10}H_{18}O_4$) would be at $m/z = 202.12$. However, the molecular ion of aliphatic esters can be weak or absent.[9] Common fragmentation pathways for acetates include the loss of acetic acid and cleavage of C-C and C-O bonds.

Key Expected Fragments:

m/z	Proposed Fragment
143	$[M - OCOCH_3]^+$
142	$[M - CH_3COOH]^+$
100	$[M - CH_3COOH - C_3H_6]^+$
82	$[C_6H_{10}]^+$
43	$[CH_3CO]^+$ (base peak)

Interpretation of the Mass Spectrum:

- Loss of an Acetoxy Group (m/z 143): Cleavage of the C-O bond can result in the loss of an acetoxy radical ($\bullet OCOCH_3$), leading to a fragment at m/z 143.
- Loss of Acetic Acid (m/z 142): A common fragmentation pathway for acetates is the neutral loss of acetic acid (CH_3COOH) through a McLafferty-type rearrangement, resulting in a fragment at m/z 142.
- Further Fragmentation: The fragment at m/z 142 can undergo further fragmentation, such as the loss of propene (C_3H_6), to give a fragment at m/z 100.

- Formation of the Acylium Ion (m/z 43): The most characteristic peak in the mass spectrum of acetates is often the acylium ion ($[\text{CH}_3\text{CO}]^+$) at m/z 43, which is typically the base peak due to its stability.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **2,5-diacetoxyhexane** in ~0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Use a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope. Typical parameters include a spectral width of 220 ppm and a longer relaxation delay.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to TMS (0 ppm).

IR Spectroscopy Protocol

- Sample Preparation: For a liquid sample like **2,5-diacetoxyhexane**, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

- **Data Acquisition:** Record the spectrum in the mid-infrared range (typically 4000-400 cm^{-1}). Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.
- **Data Analysis:** Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

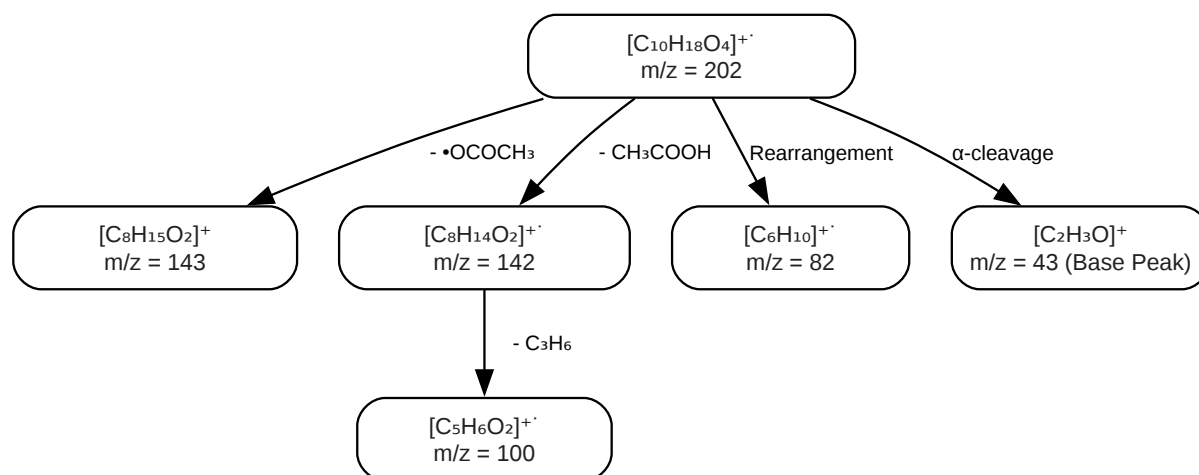
- **Sample Introduction:** Introduce a dilute solution of **2,5-diacetoxyhexane** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.
- **Ionization:** Use Electron Ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-250).
- **Data Analysis:** Identify the molecular ion peak (if present) and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and the known fragmentation patterns of esters.

Visualization of Key Structural Information

Molecular Structure of 2,5-Diacetoxyhexane

Caption: Molecular structure of **2,5-Diacetoxyhexane**.

Mass Spectrometry Fragmentation Workflow



[Click to download full resolution via product page](#)

Caption: Proposed EI-MS fragmentation of **2,5-Diacetoxyhexane**.

Conclusion

The comprehensive spectroscopic analysis of **2,5-diacetoxyhexane** using NMR, IR, and MS provides a self-validating system for its structural confirmation. The ^1H and ^{13}C NMR spectra reveal the precise connectivity of the carbon-hydrogen framework, while the IR spectrum confirms the presence of the characteristic ester functional groups. Mass spectrometry provides the molecular weight and a fragmentation pattern that is consistent with the assigned structure. This in-depth guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize **2,5-diacetoxyhexane** in their developmental workflows.

References

- Filo. (2025, November 14). Predict (by means of a drawing) ^{13}C and ^1H NMR spectra for the following... Retrieved from [\[Link\]](#)
- Oregon State University. ^{13}C NMR Chemical Shift. Retrieved from [\[Link\]](#)
- Human Metabolome Database. ^1H NMR Spectrum (1D, 300 MHz, D $_2$ O, predicted) (HMDB0244379). Retrieved from [\[Link\]](#)

- ACS Publications. (2023). Conversion of Isosorbide Diacetate to 1,6-Diacetoxyhexane by a Combined Hetero-/Homogeneous Tandem Catalyst System. Retrieved from [[Link](#)]
- Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [[Link](#)]
- NMRDB.org. Predict ¹³C carbon NMR spectra. Retrieved from [[Link](#)]
- Springer Nature. (2024, May 19). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [[Link](#)]
- YouTube. (2022, October 7). sample ¹³C NMR spectra of compounds with common functional groups. Retrieved from [[Link](#)]
- NIST. 2,5-Hexanedione. Retrieved from [[Link](#)]
- Oregon State University. ¹H NMR Chemical Shift. Retrieved from [[Link](#)]
- NIST. 2,5-Hexanedione. Retrieved from [[Link](#)]
- Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000258). Retrieved from [[Link](#)]
- CH2SWK. (2015, February 5). Mass Spectroscopy. Retrieved from [[Link](#)]
- ResearchGate. ChemNMR ¹³C Estimation. Retrieved from [[Link](#)]
- PubChem. 2,5-Dimethylhexane. Retrieved from [[Link](#)]
- Doc Brown's Advanced Organic Chemistry Revision Notes. C-13 nmr spectrum of hexane. Retrieved from [[Link](#)]
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [[Link](#)]
- Master Organic Chemistry. (2022, February 8). ¹³-C NMR - How Many Signals. Retrieved from [[Link](#)]

- ACS Catalysis. (2023, August 13). Conversion of Isosorbide Diacetate to 1,6-Diacetoxylhexane by a Combined Hetero-/Homogeneous Tandem Catalyst System. Retrieved from [\[Link\]](#)
- ResearchGate. IR spectra of complexes 1 and 2 in n-hexane solutions (CO region). Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2021, December 15). 6.6: ^1H NMR Spectra and Interpretation (Part I). Retrieved from [\[Link\]](#)
- ResearchGate. The ^1H NMR spectra of a) 2 (55 to -25), b) 2 (25 to 4.5), c) 1 b (25 to.... Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [\[Link\]](#)
- Chegg.com. (2020, October 11). Solved 4.(10pts) Include a copy of the FTIR spectrum. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [\[Link\]](#)
- OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [\[Link\]](#)
- Organic Chemistry Data. NMR Spectroscopy :: ^1H NMR Chemical Shifts. Retrieved from [\[Link\]](#)
- SpectraBase. 2,5-Diamino-3,6-diketo-cyclohexa-1,4-diene-1,4-dicarboxylic acid diethyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [\[Link\]](#)
- GovInfo. EPA/NIH Mass Spectral Data Base. Retrieved from [\[Link\]](#)
- MassBank. (2012, August 3). MSBNK-GL_Sciences_Inc-GLS00159. Retrieved from [\[Link\]](#)
- PubChem. 2,5-Dimethylhexane-1,6-diol. Retrieved from [\[Link\]](#)
- Scilit. Study the Spectral Properties of Coumarine -47 Dissolved in Chloroform. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [2. 1H NMR Chemical Shift \[sites.science.oregonstate.edu\]](https://sites.science.oregonstate.edu)
- [3. Predict \(by means of a drawing\) ¹³C and ¹H NMR spectra for the following .. \[askfilo.com\]](https://askfilo.com)
- [4. masterorganicchemistry.com \[masterorganicchemistry.com\]](https://masterorganicchemistry.com)
- [5. 13C NMR Chemical Shift \[sites.science.oregonstate.edu\]](https://sites.science.oregonstate.edu)
- [6. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax \[openstax.org\]](https://openstax.org)
- [8. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [9. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- To cite this document: BenchChem. [Spectroscopic Characterization of 2,5-Diacetoxyhexane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079185/docs#spectroscopic-characterization-of-2-5-diacetoxyhexane-a-technical-guide\]](https://www.benchchem.com/product/b079185/docs#spectroscopic-characterization-of-2-5-diacetoxyhexane-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)